molecular formula C11H12N2O2 B1589542 Ethyl 5-amino-1H-indole-2-carboxylate CAS No. 71086-99-2

Ethyl 5-amino-1H-indole-2-carboxylate

Cat. No.: B1589542
CAS No.: 71086-99-2
M. Wt: 204.22 g/mol
InChI Key: WCGCOZXVVVIAEF-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1H-indole-2-carboxylate is a chemical compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1H-indole-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-nitroindole-2-carboxylate.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Esterification: The carboxylic acid group is esterified using ethanol and a catalytic amount of sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for the reduction step and automated systems for esterification to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1H-indole-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form more reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted indole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted indoles, nitroso derivatives, and nitro derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 5-amino-1H-indole-2-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of various indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers and organic semiconductors.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate
  • Ethyl 5-nitro-1H-indole-2-carboxylate
  • Ethyl 5-methylindole-2-carboxylate

Uniqueness

Ethyl 5-amino-1H-indole-2-carboxylate is unique due to the presence of the amino group at the 5-position of the indole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

ethyl 5-amino-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)10-6-7-5-8(12)3-4-9(7)13-10/h3-6,13H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGCOZXVVVIAEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444006
Record name Ethyl 5-amino-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71086-99-2
Record name Ethyl 5-amino-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5 g of 5-nitro-1H-indole-2-carboxylic acid ethyl ester is introduced into 170 ml of methanol and 0.5 ml of water, mixed with 6.73 g of ammonium formate and with 50 mg of palladium on carbon (10%) and refluxed for 1 hour at 90° C. Then, it is suctioned off on Celite and rewashed with warm methanol. After the solvent is removed, the residue is mixed with 100 ml of water, stirred for 10 minutes, and the precipitated solid is suctioned off on a G4 frit. The thus obtained solid is dried in a vacuum. In this way, 4.12 g of the title compound is obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
6.73 g
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 5-Nitro-1H-indole-2-carboxylic acid ethyl ester 15 (88.7 mg, 0.38 mmol) and cyclohexene (0.1 mL, 0.98 mmol) in THF/MeOH (3/8 mL) in the presence of Pd(OH)2 on activated carbon (Pearlman's catalyst) (2.74 g) was heated to reflux for 5 h. The reaction mixture was cooled to room temperature. The mixture was filtered through a pad of Celite. The Celite and the palladium were washed with EtOAc. The combined solution was concentrated. The residue was purified by flash column chromatography on silica gel, eluting with 5-45% EtOAc/hexane to afford 66.6 mg of ethyl 5-amino-1H-indole 2-carboxylate 20. 1H-NMR (CDCl3): 8.653 (Br, 1 H, NH), 7.228 (d, J=8.5-9.0 Hz, 1 H, Ar—H), 7.031 (dd, J=1.0 Hz and 2.0 Hz, 1 H, Ar—H), 6.932 (d, J=2.5 Hz, 1 H, Ar—H), 6.803 (dd, J=2.5 Hz, 1 H, Ar—H), 4.379 (q, J=7.0-7.5 Hz, 2 H, CH2), 1.396 (t, J=7.0-7.5 Hz, 3 H, CH3). LC-MS: 205.2 (MH+).
Quantity
88.7 mg
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.74 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

5-Nitro-1H-indole-2-carboxylic acid ethyl ester (14.9 mmol) was suspended in acetone (50 ml) and added to a mixture of titanium(III) chloride (91 ml, >10% in 2M hydrochloric acid) and ammonium acetate (265 ml, 4M). The reaction was stirred for 2 h and neutralized with saturated sodium hydrogen carbonate. The mixture was extracted with ethyl acetate (100 ml) and the organic layer dried (MgSO4). The solvent was removed in vacuo to give a light brown solid which was purified by silica chromatography to give the title compound as an off-white solid (1.57 g) m/z=205 in MS ES+.
Quantity
14.9 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
265 mL
Type
reactant
Reaction Step Four
Quantity
91 mL
Type
catalyst
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A 500 mL Par hydrogenation bottle was charged with ethyl 5-nitroindole-2-carboxylate (8) (5.0 g, 21.36 mmol), 10% Pd/C (0.3 g), methanol/THF (150 mL, 1:4 v/v), and was purged with hydrogen. The reaction mixture was shaken with 40 psi H2 overnight. The catalyst was removed by filtration and the solvent was evaporated to give 4.10 g (94% yield) of the title compound 18 as a brown solid. 1H NMR (CDCl3), 8.77 (s, 1H), 7.26 (s, 1H), 7.23 (t, 1H, J=0.8 Hz), 7.21 (d, 1H, J=0.7 Hz), 7.03 (dd, 1H, J=0.7, 1.5 Hz), 6.93 (dd, 1H, J=0.7, 1.6 Hz), 6.80 (dd, 1H, J=2.2, 8.6 Hz), 4.38 (dd, 2H, J=7.2, 14.3 Hz), 1.40 (t, 3H, J=7.2 Hz); 13C NMR (CDCl3) 162.02, 140.30, 138.14, 131.87, 128.45, 127.77, 117.12, 112.50, 107.36, 105.86, 60.87, 14.41. This product is unstable and therefor it was used immediately in next step.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 g
Type
catalyst
Reaction Step One
Name
methanol THF
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
94%

Synthesis routes and methods V

Procedure details

Under argon, 15 g (60.84 mmol) of ethyl 5-nitro-1H-indole-2-carboxylate are initially charged in 750 ml of ethyl acetate and 750 ml of ethanol. 15.82 g (15.82 mmol) of ammonium formate and 1.50 g of palladium on activated carbon (10%) are added. The mixture is stirred at 90° C. for 30 minutes and then cooled and filtered off through Celite, which is washed with ethyl acetate. The solvent is removed under reduced pressure and the residue is dissolved in chloroform and washed twice with water. The organic phase is dried with sodium sulphate, filtered and concentrated under reduced pressure using a rotary evaporator.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
15.82 g
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
catalyst
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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